molecular formula C12H9FN2O2 B11663725 N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11663725
M. Wt: 232.21 g/mol
InChI Key: LEGFVCHFPZIECE-RIYZIHGNSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from furan-2-carbohydrazide and 4-fluorobenzaldehyde. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (amine and aldehyde).

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9FN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

LEGFVCHFPZIECE-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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